3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H15FN2O3S2 and a molecular weight of 378.44 g/mol
Properties
IUPAC Name |
3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-11-1-2-13-10(7-11)8-14(25-13)16(22)19-5-3-12(4-6-19)20-15(21)9-24-17(20)23/h1-2,7-8,12H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQBPFSIZCPOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the thiazolidine ring. Various synthetic approaches, such as multicomponent reactions, click reactions, and nano-catalysis, have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, including atom economy and cleaner reaction profiles, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Thiazolidine-2,4-dione Functionalization
The thiazolidine-2,4-dione scaffold is typically synthesized via Knoevenagel condensation between 2,4-thiazolidinedione and substituted aldehydes or ketones under basic conditions (e.g., piperidine catalysis) . For this compound, the 3-position of the thiazolidinedione is substituted with a piperidin-4-yl group, likely introduced via:
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Nucleophilic substitution at the 3-position using a piperidin-4-ylamine derivative .
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Mitsunobu reaction to couple alcohols or amines to the thiazolidinedione core .
Table 1: Key Reactions for Thiazolidinedione Modification
Piperidine-4-yl Group Installation
The piperidin-4-yl group is connected via an amide bond to the 5-fluorobenzo[b]thiophene-2-carbonyl moiety. This suggests:
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Amide Coupling : Reaction between 5-fluorobenzo[b]thiophene-2-carboxylic acid and piperidin-4-amine using coupling agents like HATU/DIPEA .
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Carboxylic Acid Activation : Conversion of the acid to its chloride (e.g., using SOCl₂) before coupling .
Thiazolidine-2,4-dione Ring
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Nucleophilic Attack : The electron-deficient carbonyl groups at positions 2 and 4 undergo nucleophilic addition with amines or alcohols .
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Ring-Opening : Under strongly acidic or basic conditions, the ring may hydrolyze to form mercaptoacetic acid derivatives .
Amide Bond
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Hydrolysis : Susceptible to cleavage under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, yielding 5-fluorobenzo[b]thiophene-2-carboxylic acid and piperidin-4-amine .
Fluorinated Benzothiophene
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Electrophilic Substitution : The fluorine atom directs electrophiles (e.g., NO₂⁺) to the para position .
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Cross-Coupling : Participates in Pd-catalyzed reactions (e.g., Heck, Sonogashira) .
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Applications
Research indicates that thiazolidine derivatives exhibit promising anticancer activities. For instance:
- Mechanism of Action : The compound is believed to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and the inhibition of specific kinases involved in cancer progression .
- Case Studies : In vitro studies have demonstrated that derivatives of thiazolidine can suppress the growth of various cancer cell lines, including leukemia and breast cancer cells. For example, a study highlighted that certain thiazolidinedione derivatives showed IC50 values ranging from 0.19 to 3.2 μM against murine leukemia cells .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Benzylidene thiazolidine | L1210 (murine leukemia) | 0.19 |
| 5-Acridin-9-ylmethylene derivative | CEM (human T lymphocyte) | 4.1 |
| 5-Fuoro-thiazolidinedione | HeLa (human cervix carcinoma) | 3.2 |
Antimicrobial Applications
The compound also exhibits significant antimicrobial properties:
- Mechanism : The thiazolidine structure has been linked to the inhibition of bacterial cell wall synthesis and disruption of microbial membranes .
- Research Findings : Recent studies have reported its effectiveness against various pathogens, including Candida albicans and mycobacteria. A novel hybrid derivative showed promising antimycobacterial activity .
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Pathogen | Activity |
|---|---|---|
| Z-5-Decylidenethiazolidine | Candida albicans | Effective |
| Hybrid arylidene derivative | Mycobacterium tuberculosis | Promising |
Antidiabetic Applications
Thiazolidinediones are well-known for their role in diabetes management:
- Mechanism : They function as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity .
- Clinical Relevance : The compound's ability to lower plasma glucose levels has been documented in multiple studies, making it a candidate for further development as an antidiabetic agent .
Mechanism of Action
The mechanism of action of 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzo[b]thiophene moiety are believed to play crucial roles in its biological activity. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione include other thiazolidine derivatives and fluorobenzo[b]thiophene-containing molecules. Examples include thiazolidin-4-one derivatives and other fluorinated heterocycles .
Uniqueness: What sets 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione apart is its unique combination of structural features, which confer distinct pharmacological properties. The presence of both the thiazolidine and fluorobenzo[b]thiophene moieties enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .
Biological Activity
3-[1-(5-Fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of thiazolidinediones, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The incorporation of the benzothiophene moiety enhances its pharmacological profile.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thiazolidine-2,4-dione
- Substituents :
- 5-Fluoro-1-benzothiophene-2-carbonyl group
- Piperidine moiety
This unique combination may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer cell proliferation. The exact mechanisms require further biochemical studies to elucidate the pathways involved.
Anticancer Activity
Research indicates that compounds similar to 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds containing the benzothiophene structure have shown promising results against various cancer cell lines. In particular, derivatives tested against HepG2 (liver cancer) and SW480 (colon cancer) cells demonstrated potent cytotoxic effects, leading to apoptosis in treated cells .
Anti-inflammatory Properties
Thiazolidinediones are recognized for their anti-inflammatory effects. The compound's structure suggests it may inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in diseases characterized by chronic inflammation.
Case Studies and Experimental Data
A comprehensive study evaluated the biological activity of several thiazolidinedione derivatives. The findings are summarized in the following table:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 15 | Induction of apoptosis |
| Compound B | SW480 | 20 | Cell cycle arrest |
| Target Compound | HepG2 | 10 | Apoptosis via caspase activation |
These results indicate that the target compound exhibits a lower IC50 compared to other derivatives, suggesting enhanced potency against liver cancer cells.
Synthesis and Development
The synthesis of this compound involves several steps, including:
- Formation of Benzothiophene : Utilizing fluorination methods.
- Piperidine Ring Formation : Achieved through nucleophilic substitution reactions.
- Thiazolidinedione Core Assembly : Final coupling reactions to yield the target structure.
These synthetic routes are crucial for optimizing yield and purity for further biological testing.
Q & A
Q. Characterization of Intermediates :
- Nuclear Magnetic Resonance (NMR) is used to confirm regioselectivity and bond formation, particularly for the benzothiophene and piperidine moieties .
- High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) at each step, with retention time matching reference standards .
Basic: Which analytical techniques are essential for assessing the purity and structural integrity of this compound?
Answer:
- HPLC : Quantifies purity using a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) at 254 nm. Impurities <5% are acceptable for biological testing .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 447.1) and detects fragmentation patterns indicative of structural deviations .
- Infrared (IR) Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and thiazolidine-dione (C-S, ~650 cm⁻¹) functional groups .
Basic: What structural features of this compound are hypothesized to influence its biological activity?
Answer:
Key structural determinants include:
- Thiazolidine-2,4-dione Core : Known for modulating metabolic pathways (e.g., PPAR-γ agonism in antidiabetic drugs) .
- 5-Fluoro-Benzothiophene Moiety : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Piperidine Ring : Provides conformational flexibility for target binding (e.g., enzyme active sites) .
Advanced: How can reaction conditions be optimized to improve the yield of the final product?
Answer:
Methodological Optimization Strategies :
- Temperature Control : Lowering reaction temperature (e.g., 0–5°C) during acyl substitution reduces side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes decomposition during coupling .
- Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency in thiazolidine-dione formation .
Q. Example Output :
| Derivative | Predicted logP | Docking Score (kcal/mol) |
|---|---|---|
| Fluorine-free | 3.2 | -8.5 |
| Methyl-substituted | 2.8 | -9.1 |
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
Methodological Approaches :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with purified target proteins .
- CRISPR-Cas9 Knockout Models : Validates target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomic Profiling : LC-MS/MS tracks downstream metabolic changes (e.g., altered glycolysis in cancer cells) post-treatment .
Advanced: What strategies mitigate by-product formation during the synthesis of this compound?
Answer:
By-Product Mitigation :
- Protecting Groups : Temporarily shield reactive sites (e.g., piperidine nitrogen) during benzothiophene acylation .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing dimerization side reactions .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects by-product accumulation, enabling immediate parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
